molecular formula C17H17Cl2FN4O B2476199 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034615-03-5

2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2476199
CAS No.: 2034615-03-5
M. Wt: 383.25
InChI Key: JIZHJOOKQSCODI-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and fluoropyrimidine groups

Mechanism of Action

Target of Action

The primary target of this compound is related to P2X7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response.

Mode of Action

The compound interacts with its targets by acting as a potent antagonist against P2X7 receptors . Antagonists are substances that inhibit the physiological action of another, in this case, the P2X7 receptor. This means that the compound prevents the normal functioning of these receptors, thereby altering the cellular activities regulated by these receptors.

Biochemical Analysis

Biochemical Properties

The compound 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide plays a significant role in biochemical reactions . It is used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . It interacts with various enzymes and proteins, influencing the nature of these interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and benzamide core.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of dichloro, fluoropyrimidine, and piperidine groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

2,5-Dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core substituted with dichloro and fluoropyrimidine groups, which are significant in various biochemical interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Target Receptors

The primary target of this compound is the P2X7 receptor , which plays a role in various cellular processes including inflammation and pain signaling. This compound acts as a potent antagonist of the P2X7 receptor, inhibiting its activity and thereby influencing downstream signaling pathways that are critical in several diseases, including chronic pain and autoimmune disorders.

Cellular Effects

The compound exhibits significant effects on various cell types, impacting cellular processes such as:

  • Inflammatory Response : By antagonizing P2X7 receptors, it may reduce the release of pro-inflammatory cytokines.
  • Cell Proliferation : Studies indicate that it can modulate cell growth and apoptosis in certain cancer cell lines.

Dosage Effects in Animal Models

Research demonstrates that the effects of this compound vary significantly with dosage. In animal models, higher doses correlate with increased antagonistic effects on P2X7 receptors, leading to enhanced therapeutic outcomes in models of chronic pain.

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing both drug metabolism and pharmacokinetics. Its interaction with various enzymes suggests potential for drug-drug interactions when co-administered with other therapeutic agents.

Study 1: Antagonistic Activity

In a study examining the antagonistic properties of this compound, researchers observed that it effectively inhibited ATP-induced calcium influx in human immune cells. This inhibition was quantified using calcium imaging techniques, demonstrating a significant reduction in intracellular calcium levels at concentrations as low as 10 µM.

Study 2: In Vivo Efficacy

A separate investigation focused on the efficacy of this compound in a murine model of neuropathic pain. The results indicated that treatment with this compound led to a marked decrease in pain sensitivity compared to control groups, supporting its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,4-Dichloro-N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl-benzamideLacks additional functional groupsModerate P2X7 antagonism
2-Chloro-5-fluoropyrimidineFewer chlorine atomsLimited receptor interaction

The uniqueness of this compound lies in its combination of dichloro and fluoropyrimidine structures, which enhance its biological activity compared to simpler analogs.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZHJOOKQSCODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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